molecular formula C12H8O2 B3031632 naphtho[1,2-b]furan-3(2H)-one CAS No. 58645-78-6

naphtho[1,2-b]furan-3(2H)-one

Cat. No. B3031632
CAS RN: 58645-78-6
M. Wt: 184.19 g/mol
InChI Key: DHQCVZQASJMVEQ-UHFFFAOYSA-N
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Description

Naphtho[1,2-b]furan-3(2H)-one is a chemical compound that belongs to the class of organic compounds known as naphthofurans. It is characterized by a fused two-ring system consisting of a naphthalene ring and a furan ring. The compound has attracted interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry.

Synthesis Analysis

Several methods have been developed for the synthesis of naphtho[1,2-b]furan derivatives. One approach involves a platinum-catalyzed tandem reaction that induces a cycloisomerization of allenyl ketone, followed by a 6pi-electrocyclization-type reaction of carbene intermediate, which is an effective method for constructing naphtho[1,2-b]furan structures . Another method utilizes a pseudo-four-component domino reaction catalyzed by a recyclable nanocatalyst, which is a convenient and unique process for creating derivatives of naphtho[2,1-b]furan-2(1H)-one . Additionally, a reverse hydrogenolysis process catalyzed by Pd/C has been developed for the synthesis of naphtho[2,3-b]furan-4,9-diones . A NaH/Ac2O-mediated dearylacetylative dimerization of 2-arylacetyl-1-naphthols has also been reported for synthesizing naphtho[1,2-b]furan-3-ones .

Molecular Structure Analysis

The molecular structure of this compound derivatives can be elucidated using spectroscopic methods such as X-ray crystallography. For example, the regiochemistry of linear naphtho[2,3-b]-furan-4,9-dione derivatives synthesized via a three-component condensation reaction has been determined by X-ray determination .

Chemical Reactions Analysis

Naphtho[1,2-b]furan derivatives can undergo various chemical reactions. Electrophilic substitution reactions have been performed on 4,5-dihydro-3H-naphtho[1,8-bc]furans, leading to the formation of 2-substituted derivatives . Ceric ammonium nitrate-catalyzed formal [3 + 2] cycloaddition of 1,4-naphthoquinones to olefins has been used to synthesize diverse dihydronaphtho[1,2-b]furans . Furthermore, 1,2-dihydronaphtho[2,1-b]furans have been synthesized from 2-naphthols and ethyl 2,3-dibromopropanoate in a straightforward one-step process .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives can vary depending on the substituents and functional groups present in the molecule. These properties are crucial for determining the compound's suitability for specific applications, such as in the development of dyes or pharmaceuticals. For instance, novel naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione and anthra-9,10-quinone dyes have been synthesized from furan-2,3-diones, showcasing the versatility of naphthofuran derivatives .

Applications in Medicinal Chemistry

Naphtho[1,2-b]furan derivatives have been explored for their potential biological activities. A series of 1,3,4-oxadiazoles linked to naphtho[2,1-b]furan have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These studies have involved the condensation of naphtho[2,1-b]furan-2-carboxyhydrazide with different aromatic aldehydes, followed by cyclization to yield various oxadiazole derivatives . The biological activities of these compounds highlight the significance of naphtho[1,2-b]furan derivatives in the development of new therapeutic agents.

Scientific Research Applications

Synthesis and Derivatives

  • Naphtho[1,2-b]furans have been synthesized using various methods, emphasizing their structural and functional diversity. An example is the efficient and direct synthesis of naphtho[1,2-b]furans under solvent-free conditions, highlighting their potential in green chemistry applications (Adib, Mahdavi, Bagherzadeh, & Bijanzadeh, 2009).

Chemical Properties and Reactions

  • Naphtho[1,2-b]furan derivatives exhibit interesting chemical properties, such as undergoing various electrophilic substitution reactions and hydrogenation processes, which can be crucial for their application in synthetic chemistry (Horaguchi & Abe, 1978).

Potential Biological Activities

  • Some derivatives of naphtho[1,2-b]furan, such as oxadiazoles and pyrazoles, have been studied for their antimicrobial and anti-inflammatory activities, suggesting their potential use in medicinal chemistry (Ravindra, Vagdevi, Vaidya, & Padmashali, 2006).

Catalytic Applications

  • Naphtho[1,2-b]furan derivatives have been used in various catalytic processes. For example, a novel platinum-catalyzed tandem reaction efficiently synthesizes naphtho[1,2-b]furan, demonstrating the compound's role in catalysis and synthetic methodologies (Wei, Zhai, & Xu, 2009).

Natural Occurrence and Extraction

  • Naphtho[1,2-b]furans have also been isolated from natural sources, such as the leaves of Cassia fistula, indicating their presence in various plants and the potential for natural product research (Wang, Tang, Mu, Kou, & He, 2013).

Future Directions

The future directions for research on naphtho[1,2-b]furan-3(2H)-one are promising. Its potential applications in various fields, including its anticancer activity, make it a subject of interest for further study .

Mechanism of Action

Target of Action

Naphtho[1,2-b]furan-3(2H)-one (NFD) primarily targets the hepatocyte growth factor (HGF) and its receptor c-Met . HGF is a protein that stimulates cell growth, cell motility, and morphogenesis by activating a tyrosine kinase signaling cascade after binding to the proto-oncogenic c-Met receptor .

Mode of Action

NFD interacts with its targets by inhibiting the phosphorylation of c-Met and the downstream activation of phosphatidylinositol 3-kinase (PI3K) and Akt . This interaction results in a concentration-dependent inhibition of HGF-promoted cell migration and invasion .

Biochemical Pathways

NFD affects the HGF/c-Met-mediated PI3K/Akt and NF-κB signalling pathways . The inhibition of these pathways leads to the suppression of the nuclear translocation of nuclear factor (NF)-κB and the activity of matrix metalloproteinase (MMP)-9 . These biochemical changes result in the downregulation of pro-survival proteins and the upregulation of pro-apoptotic proteins .

Pharmacokinetics

It’s known that the compound exhibits good plasma stability and solubility . After oral administration, the bioavailability of similar compounds was found to be around 44.22% , suggesting that NFD might have similar ADME properties.

Result of Action

The molecular and cellular effects of NFD’s action include the inhibition of cell migration and invasion, as well as the induction of apoptosis . This is achieved through the downregulation of MMP-9 expression and the upregulation of pro-apoptotic proteins .

properties

IUPAC Name

benzo[g][1]benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O2/c13-11-7-14-12-9-4-2-1-3-8(9)5-6-10(11)12/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQCVZQASJMVEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362988
Record name naphtho[1,2-b]furan-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58645-78-6
Record name naphtho[1,2-b]furan-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-(1-naphthoxy)acetic acid (2.26 g, 11.2 mmol) in benzene (20 mL) was added oxalyl chloride (5 mL, 57.3 mmol). The resulting mixture was heated at reflux for 30 min, then allowed to cool and concentrated under reduced pressure. The residue was dissolved in benzene, and to this was added aluminium chloride (1.83 g, 13.9 mmol). The resulting mixture was stirred at room temperature for 1 h, then poured into ice. The organic phase was separated and washed with saturated aqueous NaCl. Removal of the solvent in vacuo provided the title compound (1.74 g, 84%).
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step Two
Yield
84%

Synthesis routes and methods II

Procedure details

N-{3-(2,3-Dihydronaphtho[1,2-b]furyl}-N-hydroxyurea. To a solution of N-{3-(2,3-dihydronaphtho[1,2-b]furyl}-N-hydroxyamine (72 mg, 0.36 mmol) in THF (4 mL) was added trimethylsilylisocyanate (98 μL, 0.72 mmol). The resulting solution was heated at 60° C. for 1 h, then allowed to cool and concentrated under reduced pressure. The residue was dissolved in EtOAC and washed successively with H2O and saturated aqueous NaCl. The solvent was removed in vacuo, and the residue was triturated with Et2O. The solid residue was purified by flash chromatography, eluting with 3% MeOH/CH2Cl2 and recrystallized from MeOH/CH2Cl2 to provide the title compound (31 mg, 35%). m.p. 191°-192° C.
Name
3-(2,3-Dihydronaphtho[1,2-b]furyl}-N-hydroxyurea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3-(2,3-dihydronaphtho[1,2-b]furyl}-N-hydroxyamine
Quantity
72 mg
Type
reactant
Reaction Step Two
Quantity
98 μL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Yield
35%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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